Einecs 299-629-3
Description
Einecs 299-629-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory framework managed by the European Chemicals Agency (ECHA). This inventory categorizes chemicals marketed in the EU before 1981, providing critical data for safety assessments under regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .
Chemical inventories such as EINECS enable read-across approaches, where data from structurally similar "source" compounds can predict hazards for "target" substances lacking experimental data. This method is foundational to computational toxicology, particularly in regulatory compliance and risk assessment .
Properties
CAS No. |
93893-41-5 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
methanamine;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO3.CH5N/c7-4-2-1-3(6-4)5(8)9;1-2/h3H,1-2H2,(H,6,7)(H,8,9);2H2,1H3/t3-;/m0./s1 |
InChI Key |
CCMWQAMCVZZIKN-DFWYDOINSA-N |
Isomeric SMILES |
CN.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CN.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 299-629-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent safety and environmental regulations .
Chemical Reactions Analysis
EC Number Verification
-
EC Inventory (Result 6) includes EINECS, ELINCS, and NLP lists, totaling 106,212 entries. The EC number format typically follows
2XX-XXX-X(e.g., 200-042-1 for imipramine in Result 1). The identifier 299-629-3 does not match any entry in these databases. -
POPs Regulation (Result 5) lists 32 substances, none of which align with this EC number.
Potential Causes for Missing Data
-
Typographical Error : The EC number may be incorrect. For example, 299-42-3 corresponds to (1R,2S)-(-)-ephedrine (Result 3), but this is a CAS number, not an EC number.
-
Obscure or New Substance : The compound might be newly synthesized or not yet registered under EU regulatory frameworks.
General Guidance for Chemical Reaction Analysis
While no data exists for EC 299-629-3, typical reaction types for organic compounds (e.g., amines, alcohols) include:
| Reaction Type | Example | Catalyst/Conditions |
|---|---|---|
| Oxidation | Alcohol → Ketone | CrO₃, KMnO₄, or enzymatic |
| Reduction | Nitro → Amine | H₂/Pd, NaBH₄ |
| Nucleophilic Substitution | Halide → Amine | NH₃, heat |
| Condensation | Amine + Carbonyl → Imine | Acidic or basic conditions |
Recommendations for Further Research
-
Verify the EC Number : Cross-check with the ECHA CHEM database for updated entries.
-
Explore Analogues : If the compound is structurally similar to ephedrine (Result 3) or imipramine (Result 1), infer reactivity from related substances.
-
Synthetic Pathways : Review catalytic methods for acetylene derivatives (Result 2) or MDMA synthesis (Result 8) for reaction design insights.
Scientific Research Applications
Einecs 299-629-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a component in various products .
Mechanism of Action
The mechanism of action of Einecs 299-629-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in scientific research and industrial applications .
Comparison with Similar Compounds
Table 1: Key Metrics for Analog Identification
Toxicological and Physicochemical Profiling
Read-Across Structure-Activity Relationships (RASAR) models leverage machine learning to map toxicological data from labeled compounds to structurally similar EINECS substances. For example:
- Acute toxicity : Analogs with ≥70% similarity to this compound may share LD₅₀ values within ±20% of source compounds .
- Bioavailability : Compounds with high topological polar surface area (TPSA > 90 Ų) often exhibit low gastrointestinal absorption, a trend observed in both this compound analogs and their source counterparts .
Table 2: Comparative Physicochemical Properties
| Property | This compound Analogs | REACH Annex VI Compounds |
|---|---|---|
| Molecular weight (g/mol) | 200–300 | 180–320 |
| Log P (lipophilicity) | 1.5–3.0 | 1.2–3.5 |
| Hydrogen bond donors | ≤2 | ≤3 |
| Rotatable bonds | ≤5 | ≤6 |
Q & A
Q. Q1. What are the primary physicochemical properties of Einecs 299-629-3 that researchers must characterize in initial studies?
Methodological Answer: Researchers should first identify critical properties such as solubility, stability under varying pH/temperature, and spectroscopic signatures (e.g., NMR, IR). Use standardized protocols from authoritative sources (e.g., Journal of Analytical Chemistry) and validate measurements via triplicate trials. Ensure purity via chromatography (HPLC, GC) and elemental analysis. Cross-reference with existing literature to confirm consistency .
Q. Q2. How should researchers design a reproducible synthesis protocol for this compound?
Methodological Answer: Adopt a P-I-C-O framework:
- Population (P): Target compound (this compound).
- Intervention (I): Synthesis method (e.g., catalytic pathways, solvent systems).
- Comparison (C): Benchmark against established methods (e.g., yield, energy efficiency).
- Outcome (O): Quantify purity, yield, and scalability.
Document all steps with granular detail (reagent ratios, reaction kinetics) to meet reproducibility standards .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?
Methodological Answer:
- Step 1: Conduct sensitivity analysis on variables (e.g., solvent polarity, temperature gradients) to identify outliers.
- Step 2: Apply error-propagation models to quantify uncertainties in measurements (e.g., via Monte Carlo simulations).
- Step 3: Compare findings with computational models (DFT, MD simulations) to reconcile discrepancies. Publish raw datasets and validation metrics to support transparency .
Q. Q4. What statistical methods are optimal for validating dose-response relationships in toxicological studies involving this compound?
Methodological Answer:
- For linear relationships: Use ANOVA with post-hoc Tukey tests to compare means across dose groups.
- For non-linear trends: Apply logistic regression or generalized additive models (GAMs).
- Validation: Ensure power analysis is performed a priori to determine sample size adequacy. Report confidence intervals and p-values with corrections for multiple comparisons .
Q. Q5. How can researchers optimize catalytic efficiency in this compound-mediated reactions while minimizing byproduct formation?
Methodological Answer:
- DOE Approach: Implement a fractional factorial design to test variables (catalyst loading, solvent polarity, agitation rate).
- Response Surface Methodology (RSM): Model interactions between variables to identify Pareto-optimal conditions.
- Byproduct Analysis: Use LC-MS or GC-MS to track unintended products and refine reaction parameters iteratively .
Cross-Disciplinary and Validation Questions
Q. Q6. What strategies ensure cross-disciplinary reproducibility when studying this compound in hybrid systems (e.g., bioinorganic interfaces)?
Methodological Answer:
- Interlab Collaboration: Share standardized protocols via platforms like protocols.io .
- Metadata Reporting: Include environmental controls (humidity, light exposure) and instrument calibration logs.
- Blind Validation: Engage third-party labs to replicate critical experiments using pre-registered methods .
Q. Q7. How should researchers address ethical considerations in publishing conflicting data about this compound’s environmental impact?
Methodological Answer:
- Transparency: Disclose funding sources and potential conflicts of interest.
- Data Triangulation: Integrate findings from independent studies (e.g., ecotoxicology assays, field monitoring) to contextualize discrepancies.
- Pre-registration: Submit hypotheses and methodologies to repositories like Open Science Framework before data collection to reduce bias .
Data Presentation and Publication Guidelines
Q. Q8. What are the best practices for presenting large datasets on this compound in supplementary materials?
Methodological Answer:
- Structure: Organize data into machine-readable formats (CSV, XML) with descriptive headers.
- Metadata: Include experimental conditions, instrument settings, and version control for software tools.
- Accessibility: Use repositories like Zenodo or Figshare with persistent DOIs. Reference these in the main text using hyperlinks .
Q. Q9. How can researchers ensure their methodology section meets journal standards for reproducibility?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
